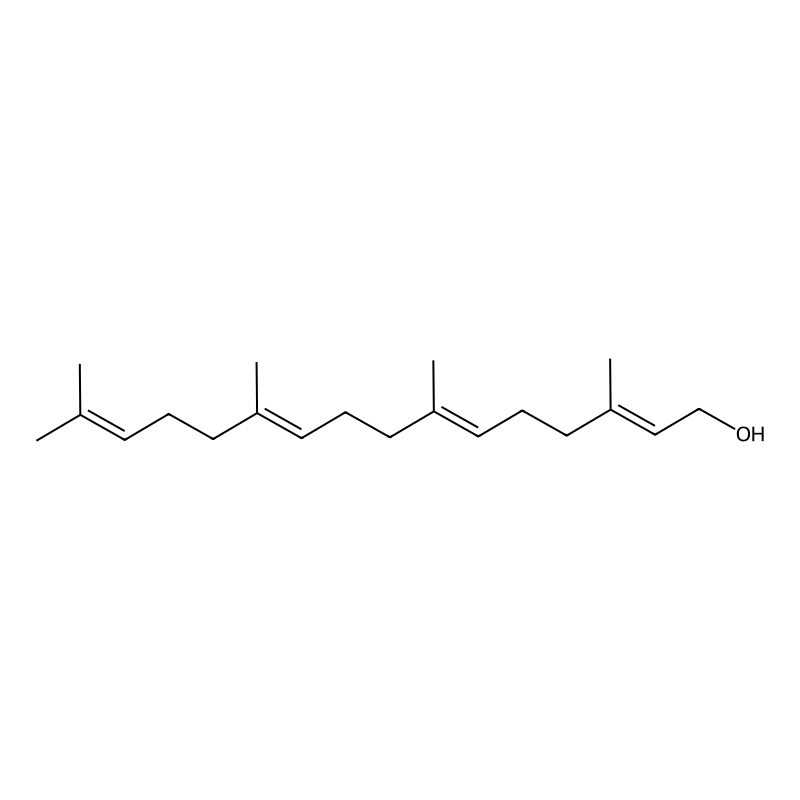

Geranylgeraniol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Prenylation and Signaling:

- GG serves as a prenyl group attached to proteins through a process called prenylation. This modification is crucial for protein targeting to specific cellular membranes.

- Researchers investigate how GG prenylation influences protein-protein interactions and regulates various signaling pathways critical for cell growth, differentiation, and survival.

[^1] "Prenylation: Protein Lipidation and Targeting" )[^2] "Prenylation of GTPases and Their Role in Signal Transduction" Journal of Biological Chemistry:

Cancer Research:

- Aberrant protein prenylation is implicated in cancer development. Scientists are exploring whether GG or modulation of its prenylation pathway could be potential targets for cancer therapies.

- Studies investigate the role of GG prenylated proteins in cancer cell proliferation, migration, and invasion, aiming to identify novel therapeutic strategies.

[^3] "Isoprenylation and Cancer" Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids: [^4] "Geranylgeranylation of Rho GTPases: Roles in Cancer Signaling" Cancers:

Neurodegenerative Diseases:

- Research suggests that اختلال (ikhtilal - malfunction) in protein prenylation might contribute to the development of neurodegenerative diseases like Alzheimer's and Parkinson's.

- Studies are underway to understand how GG or its derivatives might influence protein function in the nervous system and potentially offer therapeutic benefits.

Note

اختلال (ikhtilal) is an Arabic word meaning malfunction.

[^5] "Prenylation in Neurodegenerative Disorders: A Thread Connecting Alzheimer's, Parkinson's, and Huntington's Diseases" Neuroscience Letters: [^6] "Geranylgeraniol As a Potential Neuroprotective Agent" Neurochemical Research: )

Geranylgeraniol is a diterpenoid alcohol characterized by its chemical formula . It is a colorless, waxy solid that plays a crucial role as an intermediate in the biosynthesis of various compounds, including other diterpenes, vitamins E and K, and is involved in post-translational modifications such as geranylgeranylation. This compound is also recognized for its biological significance, particularly in the context of signaling pathways in cells and its potential therapeutic applications .

Geranylgeraniol has demonstrated significant biological activity, particularly in the modulation of inflammatory responses. Research indicates that it can inhibit lipopolysaccharide-induced inflammation in microglial cells by targeting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . Furthermore, geranylgeraniol has shown potential as an antimicrobial agent against Mycobacterium tuberculosis in vitro, highlighting its therapeutic prospects .

Various synthesis methods for geranylgeraniol have been developed. One effective approach involves the condensation of geranyl sulfone with trans-8-monobromo-acetic acid geraniol ester under alkaline conditions, followed by reduction steps using lithium in methylamine to yield the target product. This method is advantageous due to its use of readily available reagents and mild reaction conditions . Other synthetic pathways may involve enzymatic processes or alternative chemical transformations that lead to the production of geranylgeraniol from simpler precursors.

Geranylgeraniol finds applications across multiple fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored for therapeutic uses in treating conditions associated with chronic inflammation.

- Nutraceuticals: It has been studied for its potential benefits in dietary supplements aimed at improving muscle function and reducing statin-induced muscle soreness.

- Agriculture: As a pheromone for bumblebees and other insects, it may have applications in pest management or pollination enhancement strategies .

Studies have explored the interactions of geranylgeraniol with various biological systems. Notably, it has been shown to interact with signaling pathways involved in inflammation and immune responses. For example, its ability to modulate NF-κB activity suggests that it could influence various cellular responses beyond inflammation, including those related to cell proliferation and apoptosis . Additionally, research into its effects on sex hormone production indicates a complex interaction within endocrine signaling pathways .

Geranylgeraniol shares structural similarities with several other terpenoids and isoprenoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Farnesol | Sesquiterpenoid | Shorter carbon chain (C15), primarily involved in fragrance and flavor profiles. |

| Geraniol | Monoterpenoid | C10 structure; known for its floral scent and used extensively in perfumery. |

| Phytol | Diterpenoid | Contains a longer carbon chain (C20) but lacks the alcohol functional group present in geranylgeraniol. |

| Vitamin K2 (Menaquinone) | Naphthoquinone | Shares some biosynthetic pathways but differs significantly in structure and function. |

Geranylgeraniol's unique structure allows it to participate effectively in diverse biological processes, distinguishing it from these similar compounds while also linking it to important metabolic pathways related to health and disease management .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

Dates

2: Fernandes NV, Yeganehjoo H, Katuru R, DeBose-Boyd RA, Morris LL, Michon R, Yu ZL, Mo H. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase. Exp Biol Med (Maywood). 2013 Nov 1;238(11):1265-74. doi: 10.1177/1535370213492693. Epub 2013 Sep 4. PubMed PMID: 24006306; PubMed Central PMCID: PMC4010193.

3: Zafar S, Coates DE, Cullinan MP, Drummond BK, Milne T, Seymour GJ. Zoledronic acid and geranylgeraniol regulate cellular behaviour and angiogenic gene expression in human gingival fibroblasts. J Oral Pathol Med. 2014 Oct;43(9):711-21. doi: 10.1111/jop.12181. Epub 2014 Apr 25. PubMed PMID: 24762323.

4: Pabst AM, Krüger M, Ziebart T, Jacobs C, Walter C. Isoprenoid geranylgeraniol: the influence on cell characteristics of endothelial progenitor cells after bisphosphonate therapy in vitro. Clin Oral Investig. 2015 Sep;19(7):1625-33. doi: 10.1007/s00784-014-1394-z. Epub 2015 Jan 16. PubMed PMID: 25589370.

5: You LF, Guo LQ, Lin JF, Ren T, Wang JR. Overproduction of geranylgeraniol in Coprinopsis cinerea by the expression of geranylgeranyl diphosphate synthase gene. J Basic Microbiol. 2014 Dec;54(12):1387-94. doi: 10.1002/jobm.201400152. Epub 2014 Aug 19. PubMed PMID: 25138463.

6: Pabst AM, Krüger M, Ziebart T, Jacobs C, Sagheb K, Walter C. The influence of geranylgeraniol on human oral keratinocytes after bisphosphonate treatment: An in vitro study. J Craniomaxillofac Surg. 2015 Jun;43(5):688-95. doi: 10.1016/j.jcms.2015.03.014. Epub 2015 Mar 27. PubMed PMID: 25913629.

7: Kim J, Lee JN, Ye J, Hao R, Debose-Boyd R, Ye J. Sufficient production of geranylgeraniol is required to maintain endotoxin tolerance in macrophages. J Lipid Res. 2013 Dec;54(12):3430-7. doi: 10.1194/jlr.M042549. Epub 2013 Sep 23. PubMed PMID: 24062519; PubMed Central PMCID: PMC3826689.

8: Katuru R, Fernandes NV, Elfakhani M, Dutta D, Mills N, Hynds DL, King C, Mo H. Mevalonate depletion mediates the suppressive impact of geranylgeraniol on murine B16 melanoma cells. Exp Biol Med (Maywood). 2011 May 1;236(5):604-13. doi: 10.1258/ebm.2011.010379. Epub 2011 May 3. PubMed PMID: 21540247.

9: Marcuzzi A, Piscianz E, Zweyer M, Bortul R, Loganes C, Girardelli M, Baj G, Monasta L, Celeghini C. Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology. Int J Mol Sci. 2016 Mar 11;17(3):365. doi: 10.3390/ijms17030365. PubMed PMID: 26978350; PubMed Central PMCID: PMC4813225.

10: Lopes MV, Desoti VC, Caleare Ade O, Ueda-Nakamura T, Silva SO, Nakamura CV. Mitochondria Superoxide Anion Production Contributes to Geranylgeraniol-Induced Death in Leishmania amazonensis. Evid Based Complement Alternat Med. 2012;2012:298320. doi: 10.1155/2012/298320. Epub 2012 Dec 4. PubMed PMID: 23304195; PubMed Central PMCID: PMC3529489.

11: Zafar S, Coates DE, Cullinan MP, Drummond BK, Milne T, Seymour GJ. Effects of zoledronic acid and geranylgeraniol on the cellular behaviour and gene expression of primary human alveolar osteoblasts. Clin Oral Investig. 2016 Nov;20(8):2023-2035. Epub 2016 Jan 22. PubMed PMID: 26795621.

12: Ho HJ, Shirakawa H, Yoshida R, Ito A, Maeda M, Goto T, Komai M. Geranylgeraniol enhances testosterone production via the cAMP/protein kinase A pathway in testis-derived I-10 tumor cells. Biosci Biotechnol Biochem. 2016;80(4):791-7. doi: 10.1080/09168451.2015.1123612. Epub 2016 Jan 13. PubMed PMID: 26757775.

13: Giriwono PE, Shirakawa H, Ohsaki Y, Hata S, Kuriyama H, Sato S, Goto T, Komai M. Dietary supplementation with geranylgeraniol suppresses lipopolysaccharide-induced inflammation via inhibition of nuclear factor-κB activation in rats. Eur J Nutr. 2013 Apr;52(3):1191-9. doi: 10.1007/s00394-012-0429-y. Epub 2012 Jul 31. PubMed PMID: 22847643.

14: Marcuzzi A, Zanin V, Piscianz E, Tricarico PM, Vuch J, Girardelli M, Monasta L, Bianco AM, Crovella S. Lovastatin-induced apoptosis is modulated by geranylgeraniol in a neuroblastoma cell line. Int J Dev Neurosci. 2012 Oct;30(6):451-6. doi: 10.1016/j.ijdevneu.2012.06.002. Epub 2012 Jul 1. PubMed PMID: 22759742.

15: Kotti T, Head DD, McKenna CE, Russell DW. Biphasic requirement for geranylgeraniol in hippocampal long-term potentiation. Proc Natl Acad Sci U S A. 2008 Aug 12;105(32):11394-9. doi: 10.1073/pnas.0805556105. Epub 2008 Aug 6. PubMed PMID: 18685105; PubMed Central PMCID: PMC2516227.

16: Ohnuma S, Watanabe M, Nishino T. Identification and characterization of geranylgeraniol kinase and geranylgeranyl phosphate kinase from the Archaebacterium Sulfolobus acidocaldarius. J Biochem. 1996 Mar;119(3):541-7. PubMed PMID: 8830051.

17: Mitake M, Shidoji Y. Geranylgeraniol oxidase activity involved in oxidative formation of geranylgeranoic acid in human hepatoma cells. Biomed Res. 2012 Feb;33(1):15-24. PubMed PMID: 22361882.

18: Ziebart T, Koch F, Klein MO, Guth J, Adler J, Pabst A, Al-Nawas B, Walter C. Geranylgeraniol - a new potential therapeutic approach to bisphosphonate associated osteonecrosis of the jaw. Oral Oncol. 2011 Mar;47(3):195-201. doi: 10.1016/j.oraloncology.2010.12.003. Epub 2011 Jan 17. PubMed PMID: 21247791.

19: Calixto NO, da Costa e Silva MC, Gayer CR, Coelho MG, Paes MC, Todeschini AR. Antiplatelet activity of geranylgeraniol isolated from Pterodon pubescens fruit oil is mediated by inhibition of cyclooxygenase-1. Planta Med. 2007 May;73(5):480-3. Epub 2007 Apr 18. PubMed PMID: 17443436.

20: Fisher JE, Rogers MJ, Halasy JM, Luckman SP, Hughes DE, Masarachia PJ, Wesolowski G, Russell RG, Rodan GA, Reszka AA. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proc Natl Acad Sci U S A. 1999 Jan 5;96(1):133-8. PubMed PMID: 9874784; PubMed Central PMCID: PMC15105.